molecular formula C15H14F3NO2 B8172616 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8172616
M. Wt: 297.27 g/mol
InChI Key: DPRNVWWQJYRKNQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a nitro group, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps One common method starts with the nitration of 2-(benzyloxy)phenol to introduce the nitro groupThe reaction conditions often involve the use of caesium carbonate as a base and acetonitrile as a solvent, with the reaction mixture being heated to around 85°C under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

    Oxidation: Potassium permanganate, water as a solvent.

Major Products Formed

    Reduction: 2-(Benzyloxy)-1-amino-4-(2,2,2-trifluoroethoxy)benzene.

    Substitution: Various substituted benzenes depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde.

Scientific Research Applications

2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers with specific electronic or optical properties.

    Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(Benzyloxy)-1-nitrobenzene: Lacks the trifluoroethoxy group, resulting in different electronic properties.

    4-(2,2,2-Trifluoroethoxy)nitrobenzene: Lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness

2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the nitro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-phenylmethoxy-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c16-15(17,18)10-21-12-6-7-13(19)14(8-12)20-9-11-4-2-1-3-5-11/h1-8H,9-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNVWWQJYRKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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